molecular formula C6H13N3O2 B11921062 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide CAS No. 71331-17-4

1-(2-Hydroxypropyl)aziridine-2-carbohydrazide

Cat. No.: B11921062
CAS No.: 71331-17-4
M. Wt: 159.19 g/mol
InChI Key: LDUAFGARFMSJDS-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide typically involves the reaction of aziridine derivatives with appropriate hydrazides. One common method is the nucleophilic ring-opening of aziridines with hydrazides under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at low temperatures .

Industrial Production Methods: Industrial production of aziridine derivatives often involves large-scale ring-opening reactions. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed: The major products formed from these reactions include open-chain amines, alcohols, and thiol derivatives, depending on the nucleophile used in the ring-opening reaction .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent interactions with target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby affecting their function. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is unique due to the presence of both the aziridine ring and the hydroxypropyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to other aziridine derivatives .

Properties

CAS No.

71331-17-4

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

1-(2-hydroxypropyl)aziridine-2-carbohydrazide

InChI

InChI=1S/C6H13N3O2/c1-4(10)2-9-3-5(9)6(11)8-7/h4-5,10H,2-3,7H2,1H3,(H,8,11)

InChI Key

LDUAFGARFMSJDS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CC1C(=O)NN)O

Origin of Product

United States

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